17-PHENYL TRINOR PROSTAGLANDIN E2

Description

Properties

IUPAC Name |

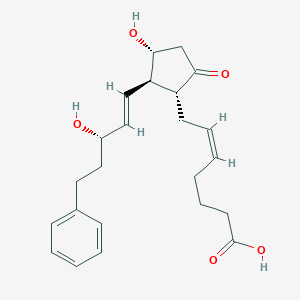

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-20,22,24,26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBVMYJQWZOGGJ-XYRJXBATSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CCC2=CC=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CCC2=CC=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274308 |

Source

|

| Record name | 17-Phenyl-18,19,20-trinorprostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38315-43-4 |

Source

|

| Record name | 17-Phenyl-ω-trinor-PGE2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38315-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Phenyl-18,19,20-trinorprostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

17-phenyl trinor prostaglandin E2 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 17-phenyl trinor prostaglandin E2

Introduction

This compound (17-pt-PGE2) is a structurally modified, synthetic analog of the endogenous signaling lipid, Prostaglandin E2 (PGE2).[1][2][3] Unlike its natural counterpart which interacts with a broad range of receptor subtypes, 17-pt-PGE2 exhibits a more selective agonist profile, making it an invaluable pharmacological tool for dissecting specific biological pathways.[4] Its primary significance lies in its potent and preferential activation of the E-type prostanoid receptors 1 and 3 (EP1 and EP3).[4] This guide provides a comprehensive technical overview of the molecular mechanism of action of 17-pt-PGE2, designed for researchers and drug development professionals. We will explore its receptor binding profile, the distinct downstream signaling cascades it initiates, its resultant physiological effects, and the key experimental methodologies used to characterize its activity.

Section 1: Molecular Profile and Receptor Selectivity

17-phenyl trinor PGE2 is a prostanoid characterized by the replacement of the terminal three carbons of the omega side chain with a phenyl group.[5] This structural modification is critical to its receptor selectivity and potency. As an agonist, it binds to and activates specific G-protein coupled receptors (GPCRs) of the prostanoid family.

Its binding affinity for various EP receptor subtypes has been quantified through competitive radioligand binding assays, revealing a distinct selectivity profile that varies slightly across species. These studies underscore its utility as a selective tool for probing EP1 and EP3 receptor functions.

Table 1: Receptor Binding Affinities (Ki) of 17-phenyl trinor PGE2

| Species | Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

| Mouse | EP1 | 14 | [6][7][8] |

| EP3 | 3.7 | [6][7][8] | |

| Rat | EP1 | 25 | [6][7] |

| EP3 | 4.3 | [6][7] | |

| EP4 | 54 | [6][7][9] |

The dissociation constant (Ki) represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

Section 2: Core Mechanism: Receptor Activation and G-Protein Coupling

Prostaglandin E2 receptors are categorized into four subtypes (EP1, EP2, EP3, and EP4), each coupling to a different class of heterotrimeric G-proteins to initiate distinct intracellular signaling cascades.[10][11] 17-pt-PGE2 primarily exerts its effects through the EP1 and EP3 receptors.

EP1 Receptor Activation: The Gq Pathway

The EP1 receptor couples to the Gq family of G-proteins.[11] The activation of this pathway by 17-pt-PGE2 leads to an increase in intracellular calcium, a key event in cellular contraction and signaling.

-

G-Protein Activation: Binding of 17-pt-PGE2 to the EP1 receptor induces a conformational change, catalyzing the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP complex stimulates the membrane-bound enzyme Phospholipase C-beta (PLCβ).

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.

-

Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca2+ and membrane-bound DAG activates Protein Kinase C, which phosphorylates numerous downstream targets to elicit a cellular response.

Caption: EP3 Receptor Gi Signaling Pathway.

Section 3: Physiological and Pharmacological Consequences

The dual activation of EP1 and EP3 receptors by 17-pt-PGE2 translates into distinct and measurable physiological effects, making it a valuable compound for studying processes governed by these receptors.

-

Smooth Muscle Contraction: The EP1-mediated increase in intracellular Ca2+ is a primary driver of smooth muscle contraction. This is demonstrated by the ability of 17-pt-PGE2 to cause contraction of the guinea pig ileum at a concentration of 11 µM. [1][2]This effect is fundamental to its observed activity in the uterus and gastrointestinal tract. [1][2][3]* Pain and Nociception: Prostaglandins are key mediators of inflammation and pain. Studies using EP1 and EP3 receptor knockout mice have shown that spinal EP1 receptors are involved in PGE2-induced mechanical allodynia (pain from a non-painful stimulus), while spinal EP3 receptors are involved in hyperalgesia (increased sensitivity to pain). [12]17-pt-PGE2, by activating both receptors, can be used to probe these specific pain pathways.

-

Antifertility Effects: 17-pt-PGE2 is 4.4 times more potent than PGE2 as an antifertility agent in hamsters. [1][2][6]This effect is likely mediated by its potent contractile effects on uterine smooth muscle, which are critical for reproductive processes.

-

Renal Pathophysiology: While studied using an ethyl amide derivative to improve bioavailability, the selective activation of the EP1 receptor has been shown to aggravate renal dysfunction and glomerulosclerosis in mouse models of renal fibrosis. [13]This implicates the EP1/Gq/Ca2+ pathway in the progression of kidney disease.

-

Platelet Function: 17-pt-PGE2 can inhibit the aggregation of human platelets induced by platelet-activating factor (PAF), highlighting a role for EP receptor signaling in modulating platelet function. [4]

Section 4: Methodologies for Studying this compound

Validating the mechanism of action of a compound like 17-pt-PGE2 requires a multi-faceted experimental approach. The following protocols represent self-validating systems for determining receptor affinity and functional activity.

Protocol 1: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. [14]It measures the ability of the unlabeled ligand (17-pt-PGE2) to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Receptor Preparation: Prepare cell membrane homogenates from a cell line stably overexpressing the human EP receptor of interest (e.g., HEK293-EP1). [15]Quantify total protein concentration using a BCA assay.

-

Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 20 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2, at its Kd concentration), and a range of concentrations of unlabeled 17-pt-PGE2 (e.g., 10-11 to 10-5 M).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium. [15]4. Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes. [14]Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of 17-pt-PGE2. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [16]

Caption: Workflow for a Competitive Radioligand Binding Assay.

Protocol 2: Fluorescence-Based Calcium Mobilization Assay

This functional assay measures the activation of the Gq pathway by quantifying changes in intracellular calcium concentration following receptor stimulation.

Methodology:

-

Cell Preparation: Seed cells expressing the EP1 receptor (e.g., HEK293-EP1) into a black, clear-bottom 96-well plate.

-

Dye Loading: Once cells are adherent, load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with probenecid) and incubate in the dark (e.g., 30-60 minutes at 37°C). [17]3. Compound Addition: Prepare a dilution series of 17-pt-PGE2.

-

Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence, then inject the 17-pt-PGE2 solutions and immediately begin kinetic measurement of fluorescence intensity (Excitation ~494 nm / Emission ~516 nm) over time (e.g., 2-3 minutes). [17]5. Data Analysis: The change in fluorescence (peak signal - baseline) corresponds to the intracellular calcium response. Plot the response against the log concentration of 17-pt-PGE2 and use non-linear regression to determine the EC50 value (the concentration that elicits a half-maximal response).

Caption: Workflow for a Calcium Mobilization Assay.

Protocol 3: cAMP Inhibition Assay

This assay functionally measures the activation of the Gi pathway by quantifying the inhibition of cAMP production. Modern assays often use genetically encoded biosensors and Bioluminescence Resonance Energy Transfer (BRET). [18][19] Methodology:

-

Cell Preparation: Co-transfect HEK293 cells with plasmids for the EP3 receptor and a BRET-based cAMP biosensor (e.g., a sensor comprising a cAMP-binding unit fused to Renilla luciferase (RLuc) and a fluorescent protein like YFP). [18]2. Assay Setup: Resuspend the transfected cells and add them to a white 96-well plate.

-

Stimulation & Inhibition: Add a cAMP-stimulating agent, such as Forskolin (which directly activates adenylyl cyclase), to all wells except the negative control. Immediately add a dilution series of 17-pt-PGE2.

-

Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for cAMP modulation.

-

Signal Detection: Add the luciferase substrate (e.g., coelenterazine h). Immediately read the luminescence at two wavelengths (one for the donor, RLuc, and one for the acceptor, YFP) using a BRET-capable plate reader.

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The decrease in the Forskolin-stimulated BRET ratio is proportional to the inhibition of cAMP production. Plot the percent inhibition against the log concentration of 17-pt-PGE2 and fit the data to determine the IC50 value.

Caption: Workflow for a BRET-based cAMP Inhibition Assay.

Conclusion

This compound is a potent and selective agonist of the EP1 and EP3 prostaglandin receptors. Its mechanism of action is rooted in the activation of two distinct G-protein signaling pathways: the Gq/PLC/Ca2+ cascade via EP1 and the Gi/AC/cAMP inhibitory cascade via EP3. This dual activity translates into significant physiological effects, including smooth muscle contraction, modulation of pain signaling, and influences on reproductive and renal function. The well-defined methodologies for studying its binding and functional activity make 17-pt-PGE2 an essential tool for researchers investigating the complex roles of the EP1 and EP3 receptors in health and disease, and for professionals developing targeted therapeutics for these pathways.

References

-

Bertin Bioreagent. (n.d.). 17-phenyl trinor 8-iso Prostaglandin E2. Retrieved from [Link]

-

Wikipedia. (2023). Prostaglandin E2 receptor. Retrieved from [Link]

-

Grokipedia. (n.d.). Prostaglandin E2 receptor. Retrieved from [Link]

-

Minami, T., et al. (2001). Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice. British Journal of Pharmacology, 133(3), 438-444. Retrieved from [Link]

-

Biomol.de. (n.d.). This compound ethyl amide | CAS 1219032-20-8. Retrieved from [Link]

-

Fedyk, E. R., et al. (1996). Prostaglandin E2 receptors of the EP2 and EP4 subtypes regulate activation and differentiation of mouse B lymphocytes to IgE-secreting cells. Journal of Immunology, 157(2), 615-622. Retrieved from [Link]

-

Janicot, C., et al. (2023). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols, 4(3), 102476. Retrieved from [Link]

-

Mukhopadhyay, P., et al. (2004). Prostaglandin E2 Receptor Subtypes, EP1, EP2, EP3 and EP4 in Human and Mouse Ocular Tissues--A Comparative Immunohistochemical Study. Prostaglandins, Leukotrienes and Essential Fatty Acids, 71(5), 277-288. Retrieved from [Link]

-

BindingDB. (n.d.). BDBM82094 this compound. Retrieved from [Link]

-

Labchem. (n.d.). This compound. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 17-phenyl-ω-trinor-PGE2. Retrieved from [Link]

-

Gherbi, K., & Stoddart, L. A. (2021). Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells. Methods in Molecular Biology, 2268, 149-170. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Retrieved from [Link]

-

Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (87), 51516. Retrieved from [Link]

-

Eurofins Discovery. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283068, 17-Phenyl-omega-trinor-PGE2. Retrieved from [Link]

-

Limbird, L. E. (2004). Radioligand binding methods: practical guide and tips. Molecular Interventions, 4(6), 326-336. Retrieved from [Link]

-

Science.gov. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 17-phenyl-ω-trinor-PGE2. Retrieved from [Link]

-

Biocompare. (n.d.). This compound from Cayman Chemical. Retrieved from [Link]

-

Kiriyama, M., et al. (1997). Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells. British Journal of Pharmacology, 122(2), 217-224. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. biorbyt.com [biorbyt.com]

- 3. This compound - Labchem Catalog [labchem.com.my]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 17-Phenyl-omega-trinor-PGE2 | C23H30O5 | CID 5283068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound ethyl amide | CAS 1219032-20-8 | Cayman Chemical | Biomol.de [biomol.com]

- 8. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 17-phenyl-<i>ω</i>-trinor-PGE<sub>2</sub> | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Prostaglandin E2 receptor - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the EP1 Receptor Agonist Activity of 17-Phenyl Trinor Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 17-phenyl trinor prostaglandin E2 and its agonist activity at the E-prostanoid 1 (EP1) receptor. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate this specific ligand-receptor interaction. This document delves into the theoretical underpinnings of EP1 receptor signaling, detailed experimental protocols for characterizing agonist activity, and the broader context of EP1 agonism in physiology and pharmacology.

Introduction: The Prostaglandin E2 EP1 Receptor and its Significance

Prostaglandin E2 (PGE2) is a potent, locally acting lipid mediator derived from arachidonic acid, playing a crucial role in a wide array of physiological and pathophysiological processes.[1] Its diverse effects are mediated by a family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1] Each of these receptor subtypes is coupled to distinct intracellular signaling pathways, leading to a variety of cellular responses.

The EP1 receptor is of particular interest due to its unique signaling mechanism and its involvement in key pathological processes such as pain, inflammation, and the regulation of blood pressure.[1] Unlike the other EP receptors that primarily modulate cyclic AMP (cAMP) levels, the EP1 receptor is coupled to Gq/11 G-proteins.[2] Activation of the EP1 receptor stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations ([Ca2+]i), a key event in many cellular activation processes.

This compound: A Synthetic EP1 Receptor Agonist

This compound is a synthetic analog of the endogenous ligand PGE2.[1] Its chemical structure is characterized by the substitution of the terminal three carbons of the omega chain with a phenyl group. This modification confers altered receptor binding affinities and metabolic stability compared to the native PGE2.

This compound has been identified as an agonist for the EP1 and EP3 receptors.[1][3][4] Its activity at the EP1 receptor makes it a valuable tool for elucidating the physiological and pathological roles of this receptor subtype.

Chemical Properties

| Property | Value |

| Chemical Formula | C23H30O5 |

| Molecular Weight | 386.5 g/mol |

| CAS Number | 38315-43-4 |

| Appearance | Crystalline solid |

The EP1 Receptor Signaling Pathway

The activation of the EP1 receptor by an agonist such as this compound initiates a well-defined signaling cascade. Understanding this pathway is fundamental to interpreting experimental data and predicting the physiological consequences of EP1 agonism.

Figure 1. EP1 Receptor Signaling Pathway.

Experimental Characterization of this compound Activity

To rigorously assess the agonist activity of this compound at the EP1 receptor, a combination of in vitro and in vivo assays is employed. This section provides detailed methodologies for key experiments.

In Vitro Assays

This assay is the gold standard for determining the affinity of a ligand for its receptor.[5] It directly measures the binding of a radiolabeled ligand to the receptor, and the ability of an unlabeled ligand (in this case, this compound) to compete for these binding sites.

Objective: To determine the binding affinity (Ki) of this compound for the EP1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human EP1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-PGE2.

-

Unlabeled competitor: this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well filter plates and vacuum manifold.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the EP1 receptor in a hypotonic buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, [3H]-PGE2, and binding buffer.

-

Non-specific Binding: Cell membranes, [3H]-PGE2, and a high concentration of unlabeled PGE2 (e.g., 10 µM).

-

Competition: Cell membranes, [3H]-PGE2, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2. Radioligand Binding Assay Workflow.

This functional assay measures the downstream signaling of the EP1 receptor by detecting changes in intracellular calcium concentration upon agonist stimulation.[6]

Objective: To determine the potency (EC50) of this compound in activating the EP1 receptor.

Materials:

-

A cell line stably expressing the human EP1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Probenecid (to prevent dye leakage).

-

This compound.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

-

Black-walled, clear-bottom 96- or 384-well plates.

Protocol:

-

Cell Plating: Seed the EP1-expressing cells into the microplates and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM and probenecid in the assay buffer.

-

Remove the growth medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be de-esterified.

-

-

Assay Performance:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (usually 37°C).

-

Establish a baseline fluorescence reading for each well.

-

Use the automated injector to add varying concentrations of this compound to the wells.

-

Immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes) to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after agonist addition.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

-

Figure 3. Calcium Mobilization Assay Workflow.

In Vivo Models

To understand the physiological and potential therapeutic effects of this compound, in vivo studies in animal models of pain and inflammation are essential.

This is a widely used model of visceral inflammatory pain.

Objective: To evaluate the analgesic effect of this compound.

Animals: Male mice.

Protocol:

-

Administer this compound or vehicle control to different groups of mice via an appropriate route (e.g., intraperitoneal, oral).

-

After a predetermined pretreatment time, inject a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally.

-

Immediately place each mouse in an individual observation chamber.

-

Count the number of writhes (a characteristic stretching and constriction of the abdomen) over a set period (e.g., 20 minutes).

-

Compare the number of writhes in the treated groups to the vehicle control group. A significant reduction in writhing indicates an analgesic effect.

This is a classic model of acute inflammation.

Objective: To assess the anti-inflammatory activity of this compound.

Animals: Male rats.

Protocol:

-

Administer this compound or vehicle control to different groups of rats.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inject a solution of carrageenan (e.g., 1%) into the sub-plantar surface of the right hind paw.

-

Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of paw edema for each animal at each time point.

-

Compare the paw edema in the treated groups to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Summary of Quantitative Data

The following table summarizes the reported biological activity of this compound and its derivatives.

| Compound | Receptor | Species | Assay Type | Value | Reference |

| 17-phenyl trinor PGE2 | EP1 | - | Contraction | 11 µM (guinea pig ileum) | [1] |

| 17-phenyl trinor PGE2 | - | Hamster | Antifertility | ED50 = 350 µg/kg | [1][3] |

| 17-phenyl trinor PGE2 ethyl amide | EP1 | Mouse | Binding | Ki = 14 nM | |

| 17-phenyl trinor PGE2 ethyl amide | EP3 | Mouse | Binding | Ki = 3.7 nM | |

| 17-phenyl trinor PGE2 ethyl amide | EP1 | Rat | Binding | Ki = 25 nM | |

| 17-phenyl trinor PGE2 ethyl amide | EP3 | Rat | Binding | Ki = 4.3 nM | |

| 17-phenyl trinor PGE2 ethyl amide | EP4 | Rat | Binding | Ki = 54 nM |

Conclusion and Future Directions

This compound serves as a critical pharmacological tool for investigating the multifaceted roles of the EP1 receptor. The experimental protocols detailed in this guide provide a robust framework for characterizing its agonist activity, from molecular interactions to in vivo physiological responses. A thorough understanding of its binding affinity, potency, and effects in relevant disease models is paramount for advancing our knowledge of EP1 receptor biology and for the development of novel therapeutics targeting this pathway. Future research should focus on further elucidating the precise downstream signaling events mediated by EP1 activation in different cell types and tissues, and on exploring the therapeutic potential of selective EP1 agonists and antagonists in a range of pathological conditions.

References

-

Biocytogen. (n.d.). Pain and Migraine Models. Retrieved from [Link]

-

Caers, J., Peymen, K., Suetens, N., Temmerman, L., Janssen, T., Schoofs, L., & Beets, I. (n.d.). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC. Retrieved from [Link]

-

Charles River. (n.d.). In Vivo Pain Models. Retrieved from [Link]

- Chen, S. H., et al. (2012). Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway.

-

Corey, E. J., et al. (n.d.). Prostaglandins. Caltech. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- Unknown. (n.d.). The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure.

-

Unknown. (n.d.). Binding and Signaling Differences between Prostaglandin E1 and E2 Mediated by Prostaglandin E Subtype Receptors. University of the Western Cape. Retrieved from [Link]

-

Unknown. (n.d.). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. MDPI. Retrieved from [Link]

-

Unknown. (n.d.). Pot and time economies in the total synthesis of Corey lactone. RSC Publishing. Retrieved from [Link]

- Unknown. (n.d.). Process for the synthesis of prostaglandin derivatives. Google Patents.

-

Unknown. (n.d.). Prostaglandin E2 contributes to the synthesis of brain-derived neurotrophic factor in primary sensory neuron in ganglion explant cultures and in a neuropathic pain model. PubMed. Retrieved from [Link]

-

Unknown. (n.d.). Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection. Department of Pharmacology and Chemical Biology. Retrieved from [Link]

-

Unknown. (n.d.). ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE. PMC. Retrieved from [Link]

-

Unknown. (n.d.). Pharmacological characterisation of [3H]-prostaglandin E2 binding to the cloned human EP4 receptor. ResearchGate. Retrieved from [Link]

-

Unknown. (n.d.). Physiological Concentration of Prostaglandin E2 Exerts Anti-inflammatory Effects by Inhibiting Microglial Production of Superoxide Through a Novel Pathway. ResearchGate. Retrieved from [Link]

-

Unknown. (n.d.). Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2. PubMed Central. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorbyt.com [biorbyt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Selective Affinity of 17-Phenyl Trinor Prostaglandin E2 for the EP3 Receptor: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of 17-phenyl trinor prostaglandin E2 and its selective interaction with the prostaglandin E2 receptor subtype 3 (EP3). Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of EP3 receptor pharmacology, furnishes detailed methodologies for assessing receptor selectivity, and offers insights into the causality behind experimental design. Our focus is on providing a robust framework for the accurate characterization of this and similar compounds, thereby empowering the scientific community to advance research in areas where EP3 signaling is paramount.

Introduction: The Significance of EP3 Receptor Selectivity

Prostaglandin E2 (PGE2) is a ubiquitous lipid mediator that orchestrates a wide array of physiological and pathophysiological processes, including inflammation, pain, fever, and gastric protection.[1] Its diverse effects are mediated through four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each of these receptors is coupled to different intracellular signaling pathways, leading to varied cellular responses.

-

EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium.

-

EP2 and EP4 Receptors: Coupled to Gs, their activation stimulates adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP).

-

EP3 Receptor: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[2][3]

The opposing effects of EP3 activation compared to EP2 and EP4 make receptor selectivity a critical factor in drug development. Compounds that selectively target the EP3 receptor hold therapeutic promise for a range of conditions, including thrombosis, gastric ulcers, and certain inflammatory disorders.[1] this compound is a synthetic analog of PGE2 designed to exhibit a distinct selectivity profile, with a notable affinity for the EP1 and EP3 receptors.[1][4] This guide will provide the technical foundation for rigorously evaluating its EP3 receptor selectivity.

Chemical and Pharmacological Profile of this compound

This compound is a synthetic analog of PGE2 where the terminal three carbons of the omega side chain are replaced by a phenyl group.[5] This structural modification enhances its metabolic stability compared to the endogenous PGE2.[5]

Chemical Properties

| Property | Value | Source |

| Chemical Name | (5Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-5-oxocyclopentyl]-5-heptenoic acid | [1] |

| Molecular Formula | C23H30O5 | [1] |

| Molecular Weight | 386.5 g/mol | [1] |

| CAS Number | 38315-43-4 | [1] |

Overview of Synthesis

The synthesis of this compound is a multi-step process that often begins with a well-established chiral precursor, such as the Corey lactone. A plausible synthetic route involves the sequential introduction of the modified omega (ω) and alpha (α) chains.[6] The key steps typically include:

-

Preparation of the ω-chain phosphonate: This involves the synthesis of a phosphonate building block containing the phenyl group.[6]

-

Coupling of the ω-chain to the Corey lactone core: A Horner-Wadsworth-Emmons reaction is commonly employed to attach the ω-chain.[6]

-

Introduction of the α-chain: A Wittig reaction is used to install the α-chain.

-

Functional group manipulations: This includes selective reductions and oxidations to yield the final this compound structure.

A detailed, step-by-step synthesis protocol is beyond the scope of this guide, but a comprehensive understanding of this process can be found in specialized organic chemistry literature and patents.[6][7]

Methodologies for Determining EP3 Receptor Selectivity

The cornerstone of characterizing this compound is the precise determination of its binding affinity and functional activity at each of the four EP receptor subtypes. This section provides detailed, self-validating protocols for these assessments.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[8] These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol for Radioligand Binding Assay:

-

Cell Culture and Membrane Preparation:

-

Rationale: To obtain a source of the target receptors, cell lines stably expressing each of the human EP receptor subtypes (EP1, EP2, EP3, and EP4) are used.[9] Commonly used cell lines include HEK293 or CHO cells due to their robust growth and high transfection efficiency.[10][11][12][13]

-

Protocol:

-

Culture the cells to a high density.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Lyse the cells in a hypotonic buffer containing protease inhibitors.

-

Homogenize the cell lysate and centrifuge at a low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

-

Competitive Binding Assay:

-

Rationale: This assay determines the concentration of the test compound required to inhibit 50% of the specific binding of a radiolabeled ligand (IC50). The Ki value, a measure of the binding affinity of the test compound, is then calculated from the IC50.[8] A common radioligand for EP receptors is [3H]-PGE2.[14]

-

Protocol:

-

In a 96-well plate, add a constant concentration of cell membranes expressing one of the EP receptor subtypes.

-

Add increasing concentrations of this compound.

-

Add a constant concentration of [3H]-PGE2 (typically at its Kd concentration).

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

-

Data Analysis:

-

Rationale: The raw data (counts per minute) are used to generate a dose-response curve, from which the IC50 is determined. The Cheng-Prusoff equation is then used to calculate the Ki value.[15]

-

Equation: Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Data Presentation: Binding Affinities of this compound

| Receptor Subtype | Species | Ki (nM) | Source |

| EP1 | Mouse | 14 | [16] |

| EP1 | Rat | 25 | [16] |

| EP3 | Mouse | 3.7 | [16] |

| EP3 | Rat | 4.3 | [16] |

| EP4 | Rat | 54 | [16] |

Functional Assays: Assessing Biological Activity

Functional assays measure the biological response elicited by the binding of a ligand to its receptor. For EP3 receptors, which are Gi-coupled, the most common functional assay is the measurement of intracellular cAMP levels.

Experimental Workflow for a Gi-Coupled cAMP Assay

Caption: Workflow for a functional cAMP assay for a Gi-coupled receptor.

Step-by-Step Protocol for a Gi-Coupled cAMP Assay:

-

Cell Culture:

-

Rationale: Use a cell line stably expressing the human EP3 receptor.

-

Protocol: Culture the cells in a suitable medium until they reach the desired confluency.

-

-

cAMP Assay:

-

Rationale: To measure the inhibition of adenylyl cyclase, the cells are first stimulated with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels. The ability of the test compound to reduce this forskolin-stimulated cAMP accumulation is then measured.[2][3]

-

Protocol:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with a fixed concentration of forskolin.

-

Immediately add increasing concentrations of this compound.

-

Incubate for a specific time at a controlled temperature.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

-

Data Analysis:

-

Rationale: The data are used to generate a dose-response curve, from which the IC50 value for the inhibition of cAMP production is determined. This provides a measure of the functional potency of the compound at the EP3 receptor.

-

Note: For Gs-coupled receptors (EP2 and EP4), the protocol is similar, but forskolin is not used, and the assay measures the increase in cAMP upon agonist stimulation. For Gq-coupled receptors (EP1), a calcium mobilization assay would be the appropriate functional readout.

-

Data Interpretation and Troubleshooting

Interpreting Selectivity:

The selectivity of this compound for the EP3 receptor is determined by comparing its Ki and IC50 values across all four EP receptor subtypes. A significantly lower Ki and IC50 at the EP3 receptor compared to the other subtypes indicates high selectivity.

Common Troubleshooting for GPCR Assays:

-

High Non-Specific Binding in Radioligand Assays:

-

Possible Cause: The radioligand is sticking to the filter or other surfaces.

-

Solution: Pre-soak the filters in a solution containing polyethyleneimine (PEI). Include a blocking agent like bovine serum albumin (BSA) in the assay buffer.[17]

-

-

Low Signal-to-Noise Ratio in cAMP Assays:

-

Variability Between Experiments:

-

Possible Cause: Inconsistent cell passage number, variations in reagent preparation, or temperature fluctuations.

-

Solution: Maintain consistent cell culture practices, prepare fresh reagents for each experiment, and ensure precise temperature control during incubations.

-

Conclusion

This technical guide provides a comprehensive framework for the in-depth characterization of this compound and its selectivity for the EP3 receptor. By adhering to the detailed protocols and understanding the rationale behind each experimental step, researchers can generate high-quality, reproducible data. This will not only contribute to a deeper understanding of EP3 receptor pharmacology but also aid in the development of novel therapeutics targeting this important signaling pathway.

References

- Miller, W. L., Weeks, J. R., Lauderdale, J. W., & Kirton, K. T. (1975). Biological activities of 17-phenyl-18,19,20-trinorprostaglandins. Prostaglandins, 9(1), 9–18.

-

Assay Guidance Manual [Internet]. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Assay Guidance Manual [Internet]. (2019, March 15). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

- Sykes, D. A., Stoddart, L. A., & Hill, S. J. (2012). Binding kinetics of ligands acting at GPCRs. British Journal of Pharmacology, 165(6), 1675–1691.

- Stjernschantz, J., Resul, B., & Bito, L. Z. (1995). Derivatives of 17-phenyl-18,19,20-trinorprostaglandin F2 alpha isopropyl ester: potential antiglaucoma agents. Journal of Medicinal Chemistry, 38(21), 4284–4293.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 17-phenyl-ω-trinor-PGE2. Retrieved from [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

- Google Patents. (n.d.). EP1721894A1 - Process for the synthesis of prostaglandin derivatives.

-

Cells Online. (n.d.). FP Prostaglandin Receptor Cell Line. Retrieved from [Link]

-

eENZYME. (n.d.). Prostaglandin E2 Receptor (PTGER2) ACTOne Stable Cell Line. Retrieved from [Link]

-

Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]

-

Assay Guidance Manual [Internet]. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

- Insel, P. A. (2024). G protein–coupled receptors: from radioligand binding to cellular signaling.

- Walker, J. M. (Ed.). (2024). Methods in Molecular Biology. Springer US.

-

GenScript. (n.d.). Human Recombinant EP2 Prostanoid Receptor Stable Cell Line. Retrieved from [Link]

- Davenport, A. P., & Kuc, R. E. (2012). Radioligand binding assays and quantitative autoradiography of endothelin receptors. Methods in Molecular Biology, 897, 123–141.

- Davenport, A. P. (2002). Radioligand binding assays and their analysis. Methods in Molecular Biology, 194, 239–254.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 28(4), 183–193.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. revvity.com [revvity.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. genscript.com [genscript.com]

- 10. FP Prostaglandin Receptor Cell Line – Cells Online [cells-online.com]

- 11. Prostaglandin E2 Receptor (PTGER2) Stable Cell Line | eEnzyme [eenzyme.com]

- 12. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]

- 13. goldbio.com [goldbio.com]

- 14. G protein–coupled receptors: from radioligand binding to cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 17-Phenyl Trinor Prostaglandin E2: A Selective EP1/EP3 Receptor Agonist

Introduction

17-Phenyl trinor prostaglandin E2 is a synthetic analog of prostaglandin E2 (PGE2), a principal bioactive lipid mediator involved in a myriad of physiological and pathological processes.[1] As a research tool, this compound has proven invaluable for dissecting the complex signaling pathways mediated by specific prostaglandin receptors. This guide provides a comprehensive technical overview of this compound, its chemical properties, mechanism of action, and its application in scientific research, with a particular focus on its role in ophthalmic pharmacology.

Chemical Profile and Synthesis

Chemical Structure and Properties

This compound is characterized by the substitution of the terminal three carbons of the omega chain of prostaglandin E2 with a phenyl group. This modification enhances its metabolic stability compared to the endogenous PGE2.

| Property | Value | Source |

| Molecular Formula | C23H30O5 | [1] |

| Molecular Weight | 386.5 g/mol | [1] |

| CAS Number | 38315-43-4 | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [1] |

Synthetic Approach

Pharmacology and Mechanism of Action

This compound is a potent and selective agonist for the prostaglandin EP1 and EP3 receptors.[1] Its biological effects are mediated through the activation of these two distinct G-protein coupled receptors (GPCRs), which in turn trigger divergent intracellular signaling cascades.

Receptor Binding Affinity

The affinity of this compound for EP1 and EP3 receptors has been quantified in various species, demonstrating its selectivity.

| Species | Receptor Subtype | Ki (nM) | Reference |

| Mouse | EP1 | 14 | |

| EP3 | 3.7 | ||

| Rat | EP1 | 25 | [3][4] |

| EP3 | 4.3 | [3][4] | |

| EP4 | 54 | [3][4] |

Signaling Pathways

The activation of EP1 and EP3 receptors by this compound initiates distinct downstream signaling events:

-

EP1 Receptor Activation: The EP1 receptor is coupled to the Gq family of G-proteins.[5][6] Upon agonist binding, Gq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5][7] The subsequent increase in intracellular calcium concentration activates various downstream effectors, including protein kinase C (PKC), leading to a range of cellular responses such as smooth muscle contraction.[7][8]

-

EP3 Receptor Activation: The EP3 receptor primarily couples to the Gi family of G-proteins.[9][10] Activation of Gi inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.[9] The EP3 receptor can also couple to other G-proteins, leading to more complex signaling cascades involving the activation of pathways such as the Rho kinase and ERK/MAPK pathways.[10][11]

Applications in Research: Ocular Hypotensive Effects

A significant area of research for this compound and its analogs is in the field of ophthalmology, specifically in the management of glaucoma and ocular hypertension.[12] Studies have demonstrated that topical application of this compound can effectively reduce intraocular pressure (IOP).[13]

Dose-Response Effect on Intraocular Pressure in a Monkey Model of Glaucoma

| Concentration | Maximum IOP Reduction (mmHg) | Percentage Reduction | Reference |

| 0.1% | 4.5 ± 0.6 | 15% | [13] |

| 0.2% | 5.7 ± 1.4 | 19% | [13] |

The mechanism underlying this IOP reduction is primarily attributed to an increase in the trabecular outflow facility of aqueous humor.[13] This effect is thought to be mediated by the activation of EP receptors within the trabecular meshwork, leading to changes in the extracellular matrix and cellular contractility that facilitate aqueous humor drainage.

Experimental Protocols

Radioligand Binding Assay for Prostaglandin Receptors

This protocol provides a framework for determining the binding affinity of this compound for EP1 and EP3 receptors.

Materials:

-

Cell membranes expressing the human EP1 or EP3 receptor

-

[3H]-PGE2 (Radioligand)

-

This compound (unlabeled competitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

-

96-well filter plates

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding wells: Assay buffer, [3H]-PGE2, and cell membranes.

-

Non-specific Binding wells: Assay buffer, [3H]-PGE2, a high concentration of unlabeled PGE2 (e.g., 10 µM), and cell membranes.

-

Competition wells: A range of concentrations of this compound, [3H]-PGE2, and cell membranes.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester or vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the concentration of this compound and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[14]

Conclusion

This compound is a powerful pharmacological tool for investigating the roles of EP1 and EP3 receptors in various physiological and pathophysiological processes. Its selectivity and metabolic stability make it a valuable compound for in vitro and in vivo studies. The insights gained from research utilizing this synthetic prostaglandin analog, particularly in the context of glaucoma, underscore its importance in drug discovery and development. This guide has provided a technical foundation for researchers and drug development professionals to understand and effectively utilize this compound in their scientific endeavors.

References

-

What are EP1 agonists and how do they work? - Patsnap Synapse. (2024-06-21). Retrieved from [Link]

-

What are EP3 agonists and how do they work? (2024-06-21). Retrieved from [Link]

-

Effect of 17-Phenyl Trinor 8-iso Prostaglandin E2. IOVS | ARVO Journals. Retrieved from [Link]

-

Prostaglandin EP1 receptor. Wikipedia. Retrieved from [Link]

-

PGE2 binds to different EPs to activate downstream signaling pathways.... ResearchGate. Retrieved from [Link]

-

What are EP1 antagonists and how do they work? - Patsnap Synapse. (2024-06-21). Retrieved from [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

-

EP3 Prostanoid Receptor Isoforms Utilize Distinct Mechanisms to Regulate ERK 1/2 Activation. PMC - NIH. Retrieved from [Link]

-

Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2. PubMed Central. (2025-05-14). Retrieved from [Link]

-

Differential signaling pathway activation and gene regulation among three human prostaglandin E3 (EP3) receptors. ResearchGate. (2025-10-30). Retrieved from [Link]

-

BindingDB BDBM82094 this compound::CAS_38315-43-4. BindingDB. Retrieved from [Link]

-

What are EP3 antagonists and how do they work? - Patsnap Synapse. (2024-06-25). Retrieved from [Link]

-

Signal transduction pathway regulating prostaglandin EP3 receptor-induced neurite retraction: requirement for two different tyrosine kinases. PMC - NIH. Retrieved from [Link]

-

Effect of Bimatoprost on Intraocular Pressure in Prostaglandin FP Receptor Knockout Mice. IOVS | ARVO Journals. Retrieved from [Link]

-

Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]

-

17-phenyl-ω-trinor-PGE2. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

-

Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

-

Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells. PubMed. Retrieved from [Link]

- EP1721894A1 - Process for the synthesis of prostaglandin derivatives. Google Patents.

-

Steroid-Induced Ocular Hypertension in Mice Is Differentially Reduced by Selective EP2, EP3, EP4, and IP Prostanoid Receptor Agonists. MDPI. (2024-03-15). Retrieved from [Link]

-

Prostaglandin E2 binding sites in human renal tissue: characterization and localization by radioligand binding and autoradiography. PubMed. Retrieved from [Link]

-

The intraocular pressure (IOP) lowering effects of prostaglandins and prostaglandin analogs. Selçuk Tıp Dergisi. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound ethyl amide | CAS 1219032-20-8 | Cayman Chemical | Biomol.de [biomol.com]

- 5. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 6. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are EP1 agonists and how do they work? [synapse.patsnap.com]

- 8. What are EP1 antagonists and how do they work? [synapse.patsnap.com]

- 9. What are EP3 agonists and how do they work? [synapse.patsnap.com]

- 10. EP3 Prostanoid Receptor Isoforms Utilize Distinct Mechanisms to Regulate ERK 1/2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signal transduction pathway regulating prostaglandin EP3 receptor-induced neurite retraction: requirement for two different tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide to 17-phenyl trinor prostaglandin E2: A Synthetic Analog of PGE2 for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 17-phenyl trinor prostaglandin E2, a synthetic analog of the naturally occurring prostaglandin E2 (PGE2). Designed for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles of this compound, from its chemical nature and synthesis to its complex pharmacology and potential therapeutic applications. By synthesizing technical data with field-proven insights, this guide aims to be an essential resource for those investigating the roles of prostaglandin signaling in health and disease.

Introduction: The Rationale for a Structurally Modified PGE2 Analog

Prostaglandin E2 is a principal mediator in a vast array of physiological and pathological processes, including inflammation, pain, fever, and tissue homeostasis. Its effects are mediated through a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4, each linked to distinct intracellular signaling pathways. The therapeutic potential of modulating PGE2 signaling is immense; however, the ubiquitous expression of its receptors and the pleiotropic effects of PGE2 itself present significant challenges in achieving targeted therapeutic outcomes.

This compound emerges from the field of medicinal chemistry as a targeted probe and potential therapeutic agent. The strategic addition of a 17-phenyl group and truncation of the omega-chain modifies the molecule's interaction with EP receptors and its metabolic stability. This guide will elucidate the known characteristics of this analog, providing a framework for its application in research and exploration in drug discovery.

Physicochemical Properties and Synthesis

Chemical Profile

| Property | Value | Reference |

| IUPAC Name | (Z)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoic acid | |

| Molecular Formula | C23H30O5 | [1] |

| Molecular Weight | 386.48 g/mol | [1] |

| CAS Number | 38315-43-4 | [1] |

| Appearance | White to off-white solid | [1] |

Synthetic Strategy: A Convergent Approach

While a detailed, step-by-step protocol for the industrial synthesis of this compound is not publicly available, its synthesis is conceptually based on established, convergent strategies for prostaglandin analogs, most notably utilizing the Corey lactone as a key chiral building block.[2] This method allows for the independent synthesis of the alpha and omega side chains, which are then coupled to the cyclopentane core.

A plausible synthetic workflow is outlined below:

Caption: Generalized synthetic workflow for 17-phenyl trinor PGE2.

The key steps in this convergent synthesis involve:

-

Preparation of the α-chain: Typically achieved through the formation of a phosphonium ylide (Wittig reagent) from a suitable C7 carboxylic acid precursor.

-

Modification of the Corey lactone: The commercially available Corey lactone is chemically manipulated to introduce the necessary functional groups and protecting groups, culminating in the formation of the "Corey aldehyde."

-

Synthesis of the ω-chain: The 17-phenyl trinor side chain is constructed, often employing a Horner-Wadsworth-Emmons reaction to create the trans-double bond with high stereoselectivity.

-

Coupling and Finalization: The α and ω chains are sequentially coupled to the cyclopentane core, followed by deprotection steps to yield the final product.

Mechanism of Action: A Multifaceted Receptor Agonist

This compound is primarily characterized as an agonist of the EP1 and EP3 receptors.[3] However, emerging evidence reveals a more complex pharmacological profile, with notable activity at the EP4 receptor in a cell-type-specific manner.

Receptor Binding Affinity

The affinity of this compound for various EP receptor subtypes has been determined in different species, highlighting its potent interaction with EP1 and EP3 receptors.

| Receptor Subtype | Species | Binding Affinity (Ki, nM) | Reference |

| EP1 | Mouse | 14 | |

| Rat | 25 | ||

| EP3 | Mouse | 3.7 | |

| Rat | 4.3 | ||

| EP4 | Rat | 54 |

Downstream Signaling Pathways

The activation of EP1, EP3, and EP4 receptors by this compound initiates distinct intracellular signaling cascades. The ultimate cellular response is dictated by the specific receptor subtype expressed and the intracellular signaling machinery present.

Caption: Signaling pathways activated by 17-phenyl trinor PGE2.

-

EP1 Receptor Activation (Gq-coupled): Binding to the EP1 receptor activates the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in a variety of cellular responses, including smooth muscle contraction.

-

EP3 Receptor Activation (Gi-coupled): The EP3 receptor is coupled to the Gi alpha subunit, which inhibits adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels, counteracting the effects of signaling pathways that elevate cAMP.[4] This mechanism is implicated in the potentiation of platelet aggregation.[1]

-

EP4 Receptor Activation (Gs-coupled): In certain cell types, such as human pulmonary microvascular endothelial cells, this compound has been shown to act as an agonist at the EP4 receptor.[4] The EP4 receptor is coupled to the Gs alpha subunit, which stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA). This pathway is associated with anti-inflammatory and barrier-enhancing effects in the pulmonary vasculature.[4]

Therapeutic Applications and Preclinical Evidence

The unique pharmacological profile of this compound has led to its investigation in several therapeutic areas.

Fertility and Reproduction

One of the most well-documented effects of this compound is its potent antifertility activity. In hamsters, it is 4.4 times more potent than PGE2 as an antifertility agent.[3] This is likely due to its luteolytic effects, mediated through EP3 receptor activation in the corpus luteum.

Smooth Muscle Contraction

Consistent with its agonist activity at the EP1 and EP3 receptors, this compound induces contraction of various smooth muscle tissues. It causes contraction of the guinea pig ileum at a concentration of 11 µM and also stimulates the gerbil colon and rat uterus, albeit with slightly less potency than PGE2.[3]

Inflammation and Vascular Permeability

In a murine model of lipopolysaccharide (LPS)-induced acute lung inflammation, this compound demonstrated significant anti-inflammatory properties. It reduced pulmonary plasma extravasation and ameliorated the recruitment of neutrophils into the bronchoalveolar lavage fluid.[4] These effects were surprisingly mediated by EP4 receptor activation, highlighting the cell-specific nature of its activity.[4]

Renal Function

Preclinical studies have explored the role of EP1 receptor signaling in renal pathophysiology. In a mouse model of renal fibrosis, the ethyl amide derivative of 17-phenyl trinor PGE2, acting as an EP1 agonist, was shown to aggravate renal dysfunction and glomerulosclerosis.[5] This suggests that EP1 antagonists, rather than agonists, may hold therapeutic promise in this context.

Analytical Methodologies

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. While specific validated methods for this analog are not widely published, established techniques for other prostaglandins can be readily adapted.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the sensitive and selective quantification of prostaglandins and their analogs.

Experimental Protocol: General Workflow for HPLC-MS/MS Analysis

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Acidify the biological sample (e.g., plasma, cell culture supernatant) to approximately pH 3.5 with a suitable acid.

-

Condition a C18 SPE cartridge with methanol followed by acidified water.

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with acidified water and then a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities.

-

Elute the analyte with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: Typically 5-20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is preferred for prostaglandins.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and a suitable internal standard (e.g., a deuterated analog).

-

Caption: A typical workflow for the analysis of 17-phenyl trinor PGE2.

Enzyme-Linked Immunosorbent Assay (ELISA)

Commercially available ELISA kits for prostaglandins may exhibit cross-reactivity with this compound. However, for specific and accurate quantification, a dedicated ELISA with antibodies raised specifically against this analog would be required. While convenient, ELISAs may be less specific than HPLC-MS/MS.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for this compound are not extensively published. However, based on the metabolism of endogenous PGE2 and other synthetic analogs, several metabolic pathways can be anticipated:

-

15-hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity: The 15-hydroxyl group is a primary site of metabolic inactivation for many prostaglandins.

-

Beta-oxidation: The carboxylic acid side chain is likely to undergo shortening via beta-oxidation.

-

Omega-oxidation: The phenyl-terminated side chain may undergo hydroxylation followed by further oxidation.

The introduction of the 17-phenyl group is intended to increase metabolic stability by sterically hindering the action of 15-PGDH, which would be expected to prolong the half-life of the compound compared to native PGE2.

Prodrug Approaches

To enhance bioavailability and tissue penetration, a prodrug strategy has been explored with the synthesis of This compound ethyl amide .[6] This modification increases the lipophilicity of the molecule. In vivo, endogenous amidases are expected to cleave the ethyl amide group, releasing the active carboxylic acid form of the drug at the site of action.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for dissecting the complex roles of EP1 and EP3 receptor signaling. Its unexpected activity at the EP4 receptor in certain contexts underscores the importance of empirical validation of agonist selectivity in different biological systems. While its antifertility effects are well-established in preclinical models, its therapeutic potential in inflammatory conditions and other disease states warrants further investigation.

Future research should focus on:

-

Elucidating the detailed downstream signaling events following receptor activation by this analog in various cell types.

-

Conducting comprehensive pharmacokinetic and metabolism studies to understand its in vivo disposition.

-

Exploring its efficacy and safety in a broader range of preclinical disease models.

The insights gained from such studies will be crucial in determining the potential for this compound and similar targeted prostaglandin analogs to be translated into novel therapeutics.

References

- Nicolaou KC, Sorensen EJ.

-

The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation. PLoS One. 2015;10(5):e0128591. [Link]

-

Effect of selective inhibition or activation of PGE2 EP1 receptor on glomerulosclerosis. Exp Ther Med. 2020;20(3):2349-2357. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. This compound ethyl amide | CAS 1219032-20-8 | Cayman Chemical | Biomol.de [biomol.com]

17-phenyl trinor prostaglandin E2 chemical structure and properties

An In-Depth Technical Guide to 17-phenyl trinor prostaglandin E2

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound (17-phenyl trinor PGE2). We will delve into its chemical structure, physicochemical properties, biological activity, and provide validated protocols for its application in experimental settings.

Introduction: A Potent Tool for Prostanoid Research

This compound is a synthetic analog of the naturally occurring Prostaglandin E2 (PGE2).[1][2][3] Its structure is modified with a terminal phenyl group, which alters its biological activity profile compared to the endogenous compound. Primarily recognized as a potent agonist for the E prostanoid (EP) receptors, specifically the EP1 and EP3 subtypes, it has become an invaluable pharmacological tool for dissecting the specific roles of these receptor-mediated signaling pathways in various physiological and pathological processes.[1][2][3][4][5] This guide provides the foundational knowledge required to effectively utilize this compound in research.

Chemical Identity and Physicochemical Properties

A thorough understanding of the compound's chemical and physical properties is paramount for its proper handling, storage, and application in experimental design.

Chemical Structure

17-phenyl trinor PGE2 is a prostanoid characterized by a cyclopentanone ring and two side chains. The key modification is the presence of a phenyl group at the terminus of the omega side chain.

-

Formal Name : (5Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-5-oxocyclopentyl]-5-heptenoic acid[1]

-

Synonyms : 17-phenyl-18,19,20-trinor-prostaglandin E2, 17-phenyl-ω-trinor-PGE2[6]

-

CAS Number : 38315-43-4[1]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 17-phenyl trinor PGE2, which are critical for experimental setup and data interpretation.

| Property | Value | Source(s) |

| Molecular Formula | C23H30O5 | [1][6] |

| Molecular Weight | 386.5 g/mol | [1][6] |

| Appearance | A crystalline solid | [1] |

| Solubility (at 25°C) | DMF: >100 mg/mLDMSO: >100 mg/mLEthanol: >100 mg/mLPBS (pH 7.2): >0.8 mg/mL | [1] |

| SMILES | O[C@H]1CCC2=CC=CC=C2">C@HC(C1)=O | [1] |

| InChI Key | FOBVMYJQWZOGGJ-XYRJXBATSA-N | [1] |

Stability and Storage

Proper storage is crucial to maintain the integrity and activity of the compound.

-

Stability : The compound is stable for at least four years when stored as directed.[1]

-

Shipping : Typically shipped on wet ice for domestic transport.[1]

Biological Activity and Mechanism of Action

17-phenyl trinor PGE2 exerts its biological effects by selectively activating specific G-protein coupled receptors (GPCRs) from the prostanoid family.

Receptor Selectivity and Signaling Pathways

17-phenyl trinor PGE2 is a well-characterized agonist for the EP1 and EP3 receptors.[1][2][3][5] In some species, such as rats, it can also activate EP4 receptors.[4][7][8]

-

EP1 Receptor Activation : The EP1 receptor couples to the Gq family of G-proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic Ca2+ concentration and activation of downstream signaling cascades.

-